molecular formula C17H12BrClN2O3 B2587376 5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2587376
M. Wt: 407.6 g/mol
InChI Key: UHLLGFVKKFZLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a derivative of the 1,3-diazinane-2,4,6-trione core, a structural motif found in various pharmacologically active compounds, including barbiturates. The compound features a bromo substituent at the 5-position, a benzyl group at the same position, and a 4-chlorophenyl group at the 1-position. The compound is listed in Enamine Ltd’s Building Blocks Catalogue as a synthetic intermediate, highlighting its utility in chemical research .

Properties

IUPAC Name

5-benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c18-17(10-11-4-2-1-3-5-11)14(22)20-16(24)21(15(17)23)13-8-6-12(19)7-9-13/h1-9H,10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLLGFVKKFZLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Benzyl-5-bromo-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound belonging to the diazinane family, characterized by its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₂BrClN₂O₃
  • Molecular Weight : 407.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate various biological pathways. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cell lines.
  • Interference with DNA Replication and Protein Synthesis : It may disrupt key cellular processes essential for tumor growth and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Notes
Jurkat4.64 ± 0.08Effective in cell cycle arrest in sub-G1 phase
HeLaNot specifiedGeneral cytotoxicity observed
MCF-7Not specifiedPotential for further investigation

The compound's anticancer efficacy is enhanced by its ability to inhibit angiogenesis, as demonstrated in chick chorioallantoic membrane (CAM) assays, where it significantly reduced blood vessel formation in tumor tissues .

Comparative Studies

In comparison to other compounds with similar structures, such as 1-benzyl-5-bromoindolin derivatives, this compound exhibits competitive IC50 values against breast (MCF-7) and lung (A-549) cancer cell lines. For instance:

CompoundIC50 (MCF-7)IC50 (A-549)
5-Benzyl...7.17 ± 0.94Not specified
Doxorubicin4.30 ± 0.84Not specified

These findings suggest that while the compound shows promise as an anticancer agent, further optimization and structural modifications may enhance its efficacy and selectivity.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In a study involving Jurkat cells, the compound demonstrated significant cytotoxicity with an IC50 value of 4.64 µM. Flow cytometry analysis confirmed that it induced cell cycle arrest in the sub-G1 phase .
  • Angiogenesis Inhibition : The compound was tested in CAM assays where it effectively inhibited angiogenesis by reducing blood vessel formation around tumors .
  • Molecular Docking Studies : Computational docking studies indicated favorable binding energies with matrix metalloproteinases (MMPs), suggesting potential mechanisms for its anticancer activity .

Comparison with Similar Compounds

The 1,3-diazinane-2,4,6-trione scaffold is highly modular, with substituents dictating chemical behavior and biological activity. Below is a comparative analysis of structurally related compounds:

Structural Variations and Substituent Effects

Table 1: Structural Comparison of 1,3-Diazinane-2,4,6-trione Derivatives

Compound Name Substituents (Position 1 and 5) Key Features Potential Applications References
Target Compound 1-(4-Chlorophenyl), 5-bromo, 5-benzyl Halogenated and aromatic groups; high molecular complexity. Synthetic intermediate
Mephobarbital (5-Ethyl-1-methyl-5-phenyl derivative) 1-Methyl, 5-ethyl, 5-phenyl Barbiturate with sedative properties; acts via GABA receptor modulation. Sedative, anticonvulsant
Amobarbital (5-Ethyl-5-(3-methylbutyl) derivative) 5-Ethyl, 5-(3-methylbutyl) Long-acting barbiturate; induces GABA-mediated CNS depression. Anxiolytic, anesthetic
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethyl... 1-(2,5-Dimethoxyphenyl), 3-oxopropyl, 4-bromophenyl Synthesized via Claisen-Schmidt condensation; methoxy groups enhance solubility. Chemical synthesis, potential bioactivity
5-[(3-Bromo-4-ethoxyphenyl)methylidene]-1-(4-chlorophenyl)-... 1-(4-Chlorophenyl), 3-bromo-4-ethoxyphenyl Ethoxy group improves lipophilicity; halogenated for stability. Pharmaceutical intermediate
5-(2-Bromoethyl)-5-ethyl derivative 5-Ethyl, 5-(2-bromoethyl) Bromoethyl chain may confer alkylating reactivity. Reactive intermediate
(5Z)-1-Benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-... 1-Benzyl, 5-(4-fluorophenyl-furyl) Fluorine and furan enhance electronic properties; potential CNS activity. Drug discovery
Physicochemical Properties
  • Halogen Effects: The bromo and chloro substituents in the target compound increase molecular weight and polarizability compared to non-halogenated derivatives (e.g., mephobarbital). This may enhance crystallinity and stability, as seen in halogen-containing pharmaceuticals .
  • Aromatic vs.
Hydrogen Bonding and Crystal Packing

The diazinane-trione core contains three carbonyl groups capable of forming hydrogen bonds. In the target compound, the 4-chlorophenyl group may direct intermolecular interactions, as halogen atoms often participate in non-covalent bonding. highlights the role of hydrogen-bonding patterns in crystal packing, suggesting that bulky substituents like benzyl could disrupt dense packing, leading to lower melting points compared to smaller derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.